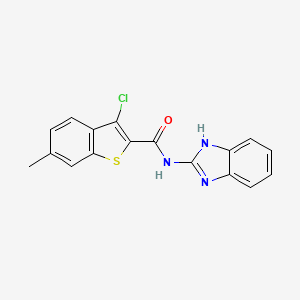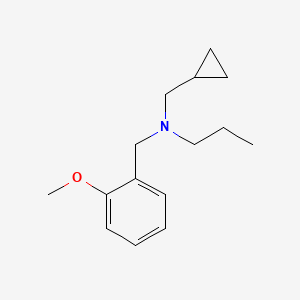![molecular formula C19H20N6O2 B5815805 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine is a chemical compound that has shown potential as a therapeutic agent in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune system. In
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine involves the selective inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B cell receptor signaling. Upon activation of B cells, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to B cell activation and proliferation. Inhibition of BTK by 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine results in the inhibition of B cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been shown to have several biochemical and physiological effects. The compound has been found to selectively inhibit BTK, leading to a decrease in B cell proliferation, differentiation, and survival. This inhibition has been shown to be effective in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. The compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
实验室实验的优点和局限性
One of the advantages of using 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine in lab experiments is its selectivity for BTK. This selectivity allows for the specific inhibition of B cell activation and proliferation, without affecting other immune cells. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine in scientific research. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the compound's potential in the treatment of other diseases, such as viral infections and cancer. Additionally, the use of this compound in combination with other therapies may be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine involves the reaction of 4-methoxyphenylpiperazine with 3-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base. The reaction takes place under an inert atmosphere and yields the desired product as a white solid. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. The compound has been found to selectively inhibit BTK, which is a critical enzyme involved in the activation of B cells. This inhibition leads to a decrease in B cell proliferation, differentiation, and survival.
属性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-27-18-7-5-16(6-8-18)23-9-11-24(12-10-23)19(26)15-3-2-4-17(13-15)25-14-20-21-22-25/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMOQFMBZZMCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)

![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)




![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)
![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)